molecular formula C8H5Br2NO B164910 3,5-Dibromo-4-methoxybenzonitrile CAS No. 3336-39-8

3,5-Dibromo-4-methoxybenzonitrile

Cat. No. B164910
CAS RN: 3336-39-8
M. Wt: 290.94 g/mol
InChI Key: BUGMOVRSBPGSOS-UHFFFAOYSA-N
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Description

“3,5-Dibromo-4-methoxybenzonitrile” is a chemical compound with the molecular formula C8H5Br2NO . It has a molecular weight of 290.94 . The IUPAC name for this compound is 3,5-dibromo-4-methoxybenzonitrile .


Molecular Structure Analysis

The InChI code for “3,5-Dibromo-4-methoxybenzonitrile” is 1S/C8H5Br2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methoxy, and nitrile groups.

Scientific Research Applications

Anaerobic Biodegradability

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related compound to 3,5-Dibromo-4-methoxybenzonitrile, has been studied for its anaerobic biodegradability. It was found to be degraded under various anaerobic conditions, including methanogenic, sulfidogenic, and Fe(III)-reducing environments. This degradation leads to the stoichiometric release of bromide and the formation of metabolites such as bromocyanophenol, cyanophenol, and phenol (Knight, Berman, & Häggblom, 2003).

Herbicide Resistance in Transgenic Plants

Research involving a bacterial detoxification gene, bxn, has shown that it can confer resistance to bromoxynil in transgenic tobacco plants. The gene enables these plants to convert bromoxynil into a less harmful metabolite, demonstrating an innovative approach to achieving herbicide resistance (Stalker, McBride, & Malyj, 1988).

Root Growth Inhibitors

Studies on 3,5-diiodo-4-hydroxybenzonitrile (ioxynil) and bromoxynil have led to insights into their roles as selective herbicides and root growth inhibitors. This has furthered understanding of their metabolic processes in plants and their impact on plant growth (Wain, 1977).

Bacterial Metabolism of Herbicides

The metabolism of bromoxynil by bacteria such as Klebsiella pneumoniae subsp. ozaenae has been studied. This bacterium converts bromoxynil into 3,5-dibromo-4-hydroxybenzoic acid and uses the ammonia released as a nitrogen source, demonstrating the bacterial capacity to metabolize and detoxify this herbicide (McBride, Kenny, & Stalker, 1986).

Environmental Impact Studies

Research has also focused on the environmental impact of bromoxynil, including its decomposition in soil and its interaction with microorganisms. This has implications for understanding the persistence and ecological effects of this compound in agricultural settings (Golovleva et al., 1988).

Photodegradation in Aquatic Environments

The photodegradation of bromoxynil in aquatic environments has been studied, shedding light on how this compound breaks down under environmental conditions. This is crucial for assessing its long-term ecological impact (Kochany, 1992).

Efficient and Eco-friendly Herbicide Production

Advancements have been made in the efficient and environmentally friendly production of bromoxynil. This research has implications for sustainable agricultural practices and reducing the environmental footprint of herbicide production (Subbarayappa et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, “4-(Bromomethyl)benzonitrile”, suggests that it can cause severe skin burns and eye damage, and may cause respiratory irritation if inhaled . It’s recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation . Similar precautions would likely apply to “3,5-Dibromo-4-methoxybenzonitrile”.

properties

IUPAC Name

3,5-dibromo-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGMOVRSBPGSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372470
Record name 3,5-dibromo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-methoxybenzonitrile

CAS RN

3336-39-8
Record name 3,5-Dibromo-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3336-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JL Buckland, RF Collins, EM Puiiin - Pesticide Science, 1973 - Wiley Online Library
[ 14 C]ring‐Bromoxynil octanoate was applied to the leaves of wheat seedlings, which were cultivated in a growth cabinet under controlled conditions for 14 days. Fractionation of the …
Number of citations: 63 onlinelibrary.wiley.com
W Choe, YH Kiang, Z Xu, S Lee - Chemistry of materials, 1999 - ACS Publications
Five organic ligands of C 3 v and C 2v symmetry, 3,5-bis(4-cyanophenylethynyl)cyanobenzene (1), 3,5-bis(4-cyanophenylethynyl)-4-methoxycyanobenzene (2), and 4,4‘-…
Number of citations: 51 pubs.acs.org
DP Kelly, SA Bateman, RJ Hook… - Australian Journal of …, 1994 - CSIRO Publishing
A series of compounds have been synthesized in which the basic 2-phenylbibenzimidazole structure of Hoechst 33258 has been modified to include various combinations of bromo, …
Number of citations: 34 www.publish.csiro.au
W Choe - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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